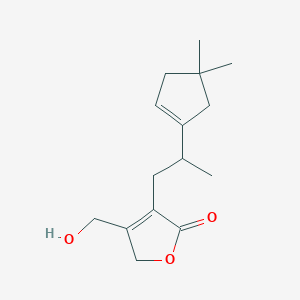
Lactaronecatorin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactaronecatorin A is a terpene lactone, a class of organic compounds known for containing a lactone ring. These compounds are derived from prenol lipids and are often found in various natural sources. This compound has a molecular formula of C15H22O3 and is primarily located in the membrane and cytoplasm within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic preparation of Lactaronecatorin A involves several steps, typically starting from simpler organic molecules. The process often includes the formation of the lactone ring through cyclization reactions. Specific details on the synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing terpene lactones can be applied.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of bioreactors for the fermentation of microorganisms that produce the compound naturally or through engineered biosynthetic pathways.
Análisis De Reacciones Químicas
Types of Reactions
Lactaronecatorin A, like other terpene lactones, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound could lead to the formation of more oxidized derivatives, while reduction could yield more saturated compounds.
Aplicaciones Científicas De Investigación
Lactaronecatorin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In chemistry, it serves as a model compound for studying the reactivity of terpene lactones. In medicine, its derivatives are explored for therapeutic applications.
Mecanismo De Acción
The mechanism of action of Lactaronecatorin A involves its interaction with specific molecular targets and pathways within cells. As a terpene lactone, it may interact with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Lactaronecatorin A can be compared with other similar terpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Studied for its anticancer and anti-inflammatory effects.
Costunolide: Known for its antimicrobial and anticancer activities.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits. While it shares some properties with other terpene lactones, its distinct chemical composition and reactivity make it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
62824-38-8 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
4-[(2R)-2-(4,4-dimethylcyclopenten-1-yl)propyl]-3-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C15H22O3/c1-10(11-4-5-15(2,3)7-11)6-13-12(8-16)9-18-14(13)17/h4,10,16H,5-9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
ASKJTZIKSPCIKT-SNVBAGLBSA-N |
SMILES |
CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
SMILES isomérico |
C[C@H](CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
SMILES canónico |
CC(CC1=C(COC1=O)CO)C2=CCC(C2)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Blennin C; Lactaronecatorin A; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















